molecular formula C19H27F3N2O2 B2493921 tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate CAS No. 1774896-16-0

tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate

Cat. No.: B2493921
CAS No.: 1774896-16-0
M. Wt: 372.432
InChI Key: LXAZGAMGCBSFHR-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate is a strategically valuable chemical intermediate in medicinal chemistry and drug discovery research. Its primary research application lies in the synthesis of more complex molecules, particularly those targeting the kappa opioid receptor (KOR) (source) . The presence of both a Boc-protected amine and a primary amine on the piperidine scaffold makes it a versatile building block. Researchers utilize this compound to efficiently construct molecular libraries for structure-activity relationship (SAR) studies, exploring analgesic and anti-pruritic pathways (source) . The 3-(trifluoromethyl)benzyl moiety is a common pharmacophore known to enhance binding affinity and metabolic stability in central nervous system (CNS) targets. The Boc protecting group is readily cleaved under mild acidic conditions to reveal a secondary amine, which is frequently leveraged for further functionalization, such as amide bond formation or reductive amination, to create novel drug candidates (source) . Its well-defined structure and functional group handles make it an essential starting material for investigators developing next-generation therapeutics for neurological disorders and pain management.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-9-7-18(13-23,8-10-24)12-14-5-4-6-15(11-14)19(20,21)22/h4-6,11H,7-10,12-13,23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAZGAMGCBSFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)C(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and 3-(trifluoromethyl)benzyl chloride.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate would involve optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts and Solvents: Use of appropriate catalysts and solvents to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the ester group to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the benzyl position, where the trifluoromethyl group can be replaced under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology and Medicine

    Pharmacological Studies: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.

    Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.

Industry

    Material Science:

    Agrochemicals: Possible use in the synthesis of new agrochemical agents.

Mechanism of Action

The mechanism by which tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The compound may act by:

    Binding to Receptors: Interacting with specific receptors in the body, potentially modulating their activity.

    Enzyme Inhibition: Inhibiting enzymes involved in key biochemical pathways.

    Signal Transduction: Affecting signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Key Substituents Structural Differences Implications Reference
tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate 2-(trifluoromethyl)benzyl Positional isomer (2-CF₃ vs. 3-CF₃) Altered steric/electronic effects; meta-substitution may enhance metabolic stability compared to ortho .
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 3,4-difluorobenzylamino Difluoro vs. trifluoromethyl; amino vs. aminomethyl Reduced lipophilicity; potential for altered binding interactions due to fluorine positioning .
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl Pyridine ring instead of benzyl Increased polarity; possible hydrogen-bonding with pyridine nitrogen .
tert-Butyl 4-(benzylideneamino)methyl piperidine-1-carboxylate Benzylideneamino (Schiff base) Imine group vs. aminomethyl Higher reactivity; potential instability under acidic conditions .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound enhances lipophilicity compared to difluoro () or pyridinyl () analogs. This may improve membrane permeability but reduce aqueous solubility.
  • Purity : The target compound’s analog (2-CF₃ isomer) has a purity of ≥95% , comparable to other intermediates (e.g., 97–98% purity in ).
  • Stability : The tert-butyl carbamate group provides stability during synthesis, as seen in analogs like those in and .

Biological Activity

tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15_{15}H18_{18}F3_{3}N1_{1}O2_{2}
  • Molecular Weight : 303.31 g/mol

The presence of the trifluoromethyl group significantly influences the electronic properties and biological interactions of the molecule.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the aminomethyl group can engage in hydrogen bonding, facilitating interactions with biological targets.

In Vitro Studies

Research indicates that this compound exhibits significant activity against various biological targets:

  • Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds can possess antimicrobial properties. The introduction of the trifluoromethyl group may enhance this activity, making it a candidate for further exploration in antibiotic development.
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor for certain kinases or proteases, which are critical in cancer progression.

Case Studies

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that piperidine derivatives, including compounds similar to this compound, showed promising results in inhibiting tumor growth in vitro. The mechanism was linked to apoptosis induction in cancer cell lines.
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of piperidine derivatives, suggesting that this compound might mitigate neurodegenerative processes by modulating neurotransmitter systems.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
tert-Butyl 4-(phenylamino)piperidine-1-carboxylateStructureModerate antimicrobial activity
tert-Butyl 4-(methylamino)piperidine-1-carboxylateStructureAnticancer properties observed
tert-Butyl 4-(trifluoromethyl)phenylpiperidineStructureEnhanced binding affinity to receptors

The unique trifluoromethyl group in this compound distinguishes it from other piperidine derivatives, potentially leading to superior biological effects.

Q & A

Basic Research Questions

Q. What are common synthetic routes for tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including Boc protection/deprotection, nucleophilic substitution, and coupling reactions. For example:

  • Step 1 : Boc protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in THF or DMF under basic conditions (e.g., NaHCO₃) .
  • Step 2 : Introduction of the 3-(trifluoromethyl)benzyl group via alkylation or reductive amination, often requiring catalysts like Pd/C or NaBH₃CN .
  • Step 3 : Aminomethylation using reagents such as formaldehyde and ammonium acetate or via azide reduction (e.g., Staudinger reaction) .
    • Key Intermediates : Boc-protected piperidine derivatives, trifluoromethylbenzyl halides, and azide intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are critical for verification?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 386.18 for C₁₉H₂₆F₃N₂O₂) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Respiratory protection (N95 mask) if dust is generated .
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation .
  • Emergency Measures : Use eye wash stations and ethanol for spill neutralization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during the introduction of the trifluoromethylbenzyl group?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions. Use ligands like XPhos to enhance selectivity .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates but may require lower temperatures (0–25°C) to suppress side reactions .
  • Real-Time Monitoring : In-situ FTIR or LC-MS tracks reaction progress and identifies byproducts (e.g., dehalogenated species) .

Q. What strategies resolve contradictions in spectroscopic data for stereoisomers of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA-3 to separate enantiomers. Mobile phase: hexane/isopropanol (90:10) with 0.1% TFA .
  • X-ray Crystallography : Single-crystal analysis confirms absolute configuration, especially for diastereomers .
  • Optical Rotation : Compare experimental [α]D values with literature data (e.g., [α]D²⁰ = −9.8 for specific stereoisomers) .

Q. How does the trifluoromethyl group influence the compound’s biological activity, and what in vitro assays are suitable for validation?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The CF₃ group enhances lipophilicity (logP ~2.8) and metabolic stability. Compare analogs with Cl/CH₃ substituents using enzymatic assays .
  • In Vitro Testing :
  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) at 1–10 μM concentrations .
  • CYP450 Inhibition : Assess metabolic stability using human liver microsomes (HLMs) .

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